molecular formula C14H15N3O4 B2430824 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421454-31-0

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No. B2430824
CAS RN: 1421454-31-0
M. Wt: 289.291
InChI Key: MZJDJBZFZCBTJX-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide, also known as DMMPB, is a synthetic compound that has gained interest in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Neurodegenerative Disease Research

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide has shown potential as a dual inhibitor of DAPK1 and CSF1R, which are kinases implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By inhibiting these kinases, the compound can reduce tau aggregation and neuroinflammation, offering a promising therapeutic approach for tauopathies.

Cancer Therapy

This compound has been explored for its potential in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and metastasis . The dual inhibition of DAPK1 and CSF1R can disrupt cancer cell signaling pathways, potentially leading to reduced tumor progression and improved patient outcomes.

Antioxidant Research

Studies have indicated that 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide exhibits significant antioxidant properties . This makes it a valuable candidate for research into oxidative stress-related conditions, including chronic inflammatory diseases and aging.

Antibacterial Applications

The compound has demonstrated antibacterial activity, making it a subject of interest in the development of new antibacterial agents . Its effectiveness against various bacterial strains could lead to the creation of novel antibiotics, addressing the growing issue of antibiotic resistance.

Kinase Inhibition Studies

As a kinase inhibitor, 3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is valuable in the study of kinase-related signaling pathways . Researchers can use this compound to better understand the role of specific kinases in cellular processes and disease mechanisms.

Drug Development and Screening

The compound’s unique structure and biological activity make it a useful tool in drug development and screening . It can be used to identify new therapeutic targets and to test the efficacy and safety of potential new drugs in preclinical studies.

Molecular Docking Studies

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is often used in molecular docking studies to predict its interaction with various biological targets . These studies help in understanding the binding affinity and specificity of the compound, aiding in the design of more effective drugs.

Biochemical Assays

The compound is utilized in various biochemical assays to study its effects on different biological systems . These assays can provide insights into its mechanism of action, toxicity, and potential therapeutic applications.

properties

IUPAC Name

3,5-dimethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-11-4-9(5-12(6-11)20-2)13(18)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJDJBZFZCBTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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